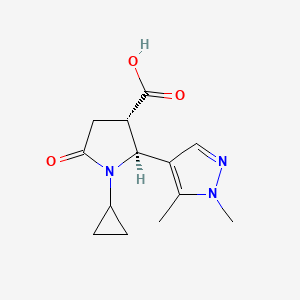

(2S,3S)-1-cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

The compound (2S,3S)-1-cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid features a pyrrolidine ring system with a 5-oxo group, a cyclopropyl substituent at position 1, and a 1,5-dimethylpyrazole moiety at position 2. The stereochemistry (2S,3S) suggests specific spatial arrangements critical for intermolecular interactions, such as hydrogen bonding and steric effects, which may influence its physicochemical and biological properties . The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the pyrazole ring contributes to π-π stacking and hydrogen-bonding capabilities .

Properties

IUPAC Name |

(2S,3S)-1-cyclopropyl-2-(1,5-dimethylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-7-10(6-14-15(7)2)12-9(13(18)19)5-11(17)16(12)8-3-4-8/h6,8-9,12H,3-5H2,1-2H3,(H,18,19)/t9-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZLYZNATGMPOK-CABZTGNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C(CC(=O)N2C3CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2C3CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,3S)-1-Cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its anticancer effects and antimicrobial efficacy against resistant pathogens.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₈N₄O₃

- Molecular Weight : 270.31 g/mol

This compound features a cyclopropyl ring and a pyrazole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit potent anticancer properties.

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects on A549 human lung adenocarcinoma cells, compounds were tested at a concentration of 100 µM for 24 hours. The results indicated:

| Compound | Viability (%) | Comparison to Control |

|---|---|---|

| (2S,3S)-1-Cyclopropyl... | 66% | More potent than control |

| Cisplatin (Control) | 50% | Standard chemotherapeutic |

The compound exhibited significant cytotoxicity against cancer cells while maintaining lower toxicity levels in non-cancerous human small airway epithelial cells (HSAEC-1 KT) .

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The presence of the 1,5-dimethylpyrazole moiety enhances the interaction with cellular targets involved in cancer proliferation pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant pathogens.

In Vitro Studies

A study evaluated the antimicrobial effects against various strains of Gram-positive bacteria and fungi. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Klebsiella pneumoniae | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Low |

These findings suggest that the compound possesses structure-dependent antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization to form esters or amides, enabling further functionalization. Key examples include:

These intermediates serve as precursors for hydrazones, azoles, and fused heterocycles.

Hydrazone Formation

The hydrazide derivative reacts with aromatic aldehydes (e.g., benzaldehyde, thiophene-2-carbaldehyde) to form hydrazones via acid-catalyzed condensation:

-

Key features :

Benzimidazole Derivatives

Reaction with benzene-1,2-diamine in 6 M HCl under reflux generates benzimidazole-fused pyrrolidinones:

-

Conditions : 15% ammonium hydroxide neutralization post-reaction .

-

Structural evidence : NMR shows NH proton singlet at 10.21–12.58 ppm .

Ring-Opening Reactions

The pyrrolidinone ring undergoes alkaline hydrolysis to form γ-amino acids:

-

Mechanism : Nucleophilic attack at the carbonyl carbon, leading to ring cleavage.

-

Evidence : NMR shows COOH resonance at ~173 ppm (vs. 171–172 ppm for cyclic derivatives) .

Stability and Degradation

-

Acidic conditions : Stable under moderate HCl/HO treatment (used for chlorination) .

-

Alkaline conditions : Rapid ring-opening above pH 10, limiting utility in basic media .

Comparative Reactivity Table

| Functional Group | Reactivity | Example Transformation |

|---|---|---|

| Carboxylic acid | High (ester/amide formation) | Methyl ester synthesis |

| Pyrrolidinone carbonyl | Moderate (nucleophilic addition) | Hydrazone formation |

| Pyrazole ring | Low (inert under most conditions) | – |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Pyrazole Moieties

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Core Structure : Shares the pyrrolidine-5-oxo-carboxylic acid backbone but lacks the cyclopropyl and pyrazole substituents.

- Key Differences: Absence of the pyrazole and cyclopropyl groups reduces steric bulk and hydrogen-bonding diversity. This likely decreases solubility in nonpolar environments compared to the target compound .

- Applications : Primarily used in peptide mimetics due to its simpler structure.

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Core Structure : Combines pyrazole and pyrimidine rings with nitro and thioxo groups.

- Key Differences : The nitro group increases electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. The thioxo group introduces sulfur-mediated hydrogen bonding, which is absent in the target compound .

- Synthesis Yield : 79%, m.p. 190.9°C, with IR bands at 2188 cm⁻¹ (CN) and 1308 cm⁻¹ (C=S) .

Heterocyclic Derivatives with Coumarin/Tetrazolyl Substituents

6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one

- Core Structure : Integrates pyrazole, tetrazole, and coumarin moieties.

- Key Differences : The coumarin group introduces fluorescence properties, while the tetrazole ring enhances acidity (pKa ~4.5–5.0). These features are absent in the target compound, which prioritizes compactness via the cyclopropyl group .

- Applications: Potential use in optical materials or as a fluorogenic probe.

Thiazolidine and Piperazine Derivatives

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid

- Core Structure : Thiazolidine ring with piperazine and carboxylic acid groups.

- Key Differences : The thiazolidine sulfur atom enables stronger hydrogen-bond acceptor capacity compared to the pyrrolidine oxygen. The piperazine ring adds conformational flexibility, contrasting with the rigid cyclopropyl group in the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Hydrogen Bonding : The target compound’s pyrazole and carboxylic acid groups enable directional hydrogen bonding, critical for crystal packing or target binding . In contrast, thiazolidine derivatives leverage sulfur for weaker but more versatile interactions .

- Metabolic Stability : The cyclopropyl group in the target compound reduces susceptibility to cytochrome P450 oxidation compared to methyl or nitro-substituted analogues .

- Stereochemical Impact : The (2S,3S) configuration may enhance enantioselective interactions in chiral environments, a feature absent in racemic or simpler analogues like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

Q & A

Q. What are the optimal synthetic routes for synthesizing (2S,3S)-1-cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid, particularly for stereochemical control?

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

-

Pyrazole protons appear as singlets (δ 2.2–2.5 ppm for methyl groups; δ 7.2–7.8 ppm for aromatic protons).

-

The cyclopropyl group shows characteristic splitting patterns (e.g., δ 1.2–1.5 ppm for CH₂) .

- IR : Strong C=O stretches at ~1700 cm⁻¹ (pyrrolidinone) and ~1680 cm⁻¹ (carboxylic acid) .

- MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Fragmentation patterns validate substituents (e.g., loss of CO₂ from the carboxylic acid group) .

Example Data :

Technique Key Peaks/Observations Reference ¹H NMR δ 2.3 ppm (s, 3H, pyrazole-CH₃); δ 1.3 ppm (m, 2H, cyclopropyl-CH₂) IR 1698 cm⁻¹ (C=O, pyrrolidinone); 1682 cm⁻¹ (C=O, carboxylic acid)

Advanced Research Questions

Q. How can hydrogen bonding and graph-set analysis predict crystallization behavior and stability of this compound?

Methodological Answer:

- Hydrogen Bonding : The carboxylic acid group forms strong O–H···O/N interactions, while the pyrrolidinone oxygen acts as an acceptor. Use Etter’s graph-set analysis to classify motifs (e.g., R₂²(8) rings) .

- Crystallization : Polar solvents (e.g., DMSO/water) promote H-bonded networks. Monitor polymorph formation via PXRD and DSC .

Case Study : Analogous pyrazole-carboxylic acids crystallize in monoclinic systems (e.g., P2₁/c) with dimeric H-bonding (O–H···O, ~1.8 Å) .

Q. What challenges arise in refining the crystal structure using SHELX, particularly with high-resolution or twinned data?

Methodological Answer:

- SHELXL Refinement :

-

Use TWIN/BASF commands for twinned data. For high-resolution data (<1.0 Å), anisotropic displacement parameters improve accuracy .

-

Validate stereochemistry with restraints (e.g., DFIX for bond lengths).

- Common Issues :

-

Overfitting with high-resolution Apply Hirshfeld rigid-bond test to check ADP consistency .

Workflow :

Step Software/Command Purpose Reference Data Integration HKL-2000 Frame processing Twinning Correction TWIN/BASF in SHELXL Handle overlapping reflections

Q. How can computational methods (DFT, MD) resolve contradictions between predicted and observed intermolecular interactions?

Methodological Answer:

- DFT Calculations : Optimize H-bond geometries at the B3LYP/6-311++G(d,p) level. Compare with crystallographic distances (e.g., O···O vs. computed ~2.8 Å) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., explicit water) to assess stability of predicted polymorphs .

Example : Discrepancies in H-bond lengths (>0.1 Å) may arise from crystal packing stresses not modeled in gas-phase DFT. Use periodic boundary conditions (PBC) in MD for better agreement .

Q. What experimental design limitations could affect the reproducibility of biological activity studies (e.g., enzyme inhibition)?

Methodological Answer:

- Sample Degradation : Organic degradation in aqueous buffers (e.g., carboxylic acid deprotonation) alters bioactivity. Stabilize samples at 4°C with antioxidants (e.g., ascorbic acid) .

- Matrix Effects : Use control experiments with structurally similar analogs (e.g., methyl ester derivatives) to isolate target interactions .

Mitigation Strategies :

| Issue | Solution | Reference |

|---|---|---|

| Degradation | Cool samples to 4°C; use amber vials | |

| Low Variability | Include 10+ structurally diverse analogs in assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.